REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:6]([CH3:20])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([O:18]C)([CH3:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2].Cl>CC(C)=O>[C:1]([O:4][C:5]1[C:6]([CH3:20])=[C:7]2[C:12](=[C:13]([CH3:16])[C:14]=1[CH3:15])[O:11][C:10]([OH:18])([CH3:17])[CH2:9][CH2:8]2)(=[O:3])[CH3:2]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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Solvent was distilled from the stirred mixture until the head temperature
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Type
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CUSTOM
|
Details
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reached 90°
|
Type
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TEMPERATURE
|
Details
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The suspension was cooled in an H 2 O bath to 50° centigrade
|
Type
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CUSTOM
|
Details
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At 70°
|
Type
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ADDITION
|
Details
|
of acetone was added
|
Type
|
CUSTOM
|
Details
|
giving a clear solution
|
Type
|
CUSTOM
|
Details
|
The solution was seeded occasionally until crystallization
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Type
|
ADDITION
|
Details
|
of H 2 O was added
|
Type
|
TEMPERATURE
|
Details
|
the suspension was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The solid was removed by filtration
|
Type
|
WASH
|
Details
|
washed with H 2 O
|
Type
|
CUSTOM
|
Details
|
dried at 50° centigrade/0.1mmHg
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(=C2CCC(OC2=C(C1C)C)(C)O)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |